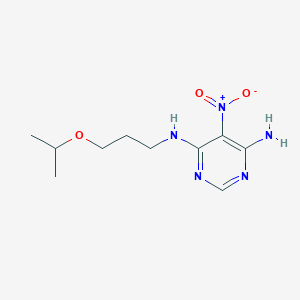
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme ATR (ataxia telangiectasia and Rad3-related protein kinase). ATR plays a crucial role in the DNA damage response pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. AZD6738 has shown potential as an anti-cancer agent, as it can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Wirkmechanismus
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine targets the ATR pathway, which is responsible for detecting DNA damage and initiating repair mechanisms. Inhibition of the ATR pathway by N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine leads to an accumulation of DNA damage, which sensitizes cancer cells to DNA-damaging agents. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine also inhibits the replication stress response, which is another mechanism by which cancer cells can survive under conditions of DNA damage.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to have a potent inhibitory effect on the ATR pathway, both in vitro and in vivo. In preclinical studies, N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine as a research tool is its specificity for the ATR pathway. This allows researchers to selectively target this pathway and study its role in DNA damage response. However, one limitation of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine in lab experiments requires careful consideration of dosage and timing, as well as potential interactions with other experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is the combination of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine with other anti-cancer agents, such as immunotherapy and targeted therapies. Another area of interest is the development of biomarkers to predict response to N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine, which could improve patient selection and treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine and its potential role in DNA damage response.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has been extensively studied for its potential as an anti-cancer agent. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the ATR pathway. This sensitization effect has been observed in several types of cancer, including ovarian, breast, lung, and colon cancer. N-(3-isopropoxypropyl)-5-nitro-4,6-pyrimidinediamine has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as PARP inhibitors and CHK1 inhibitors.
Eigenschaften
IUPAC Name |
5-nitro-4-N-(3-propan-2-yloxypropyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-7(2)18-5-3-4-12-10-8(15(16)17)9(11)13-6-14-10/h6-7H,3-5H2,1-2H3,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDGRALEWDPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[3-(propan-2-yloxy)propyl]pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4136027.png)
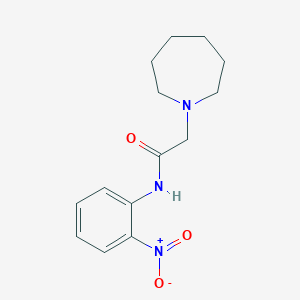
![2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4136035.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4136056.png)
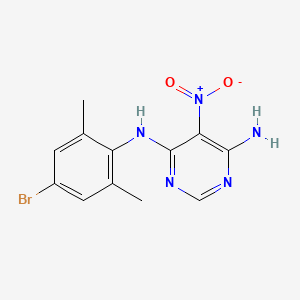
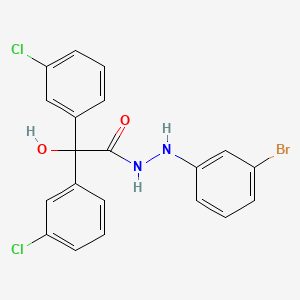
![N,N-dicyclohexyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4136089.png)
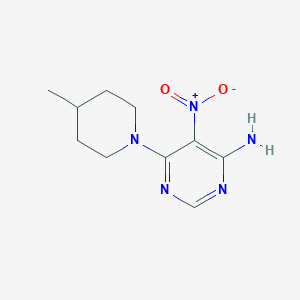
methanol](/img/structure/B4136122.png)
![2-(1-adamantyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4136130.png)
![10-(1-phenylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4136136.png)
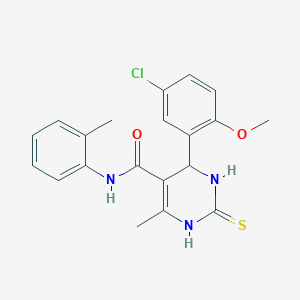
![4,10-diallyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4136144.png)
![N-(3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4136150.png)